3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile adheres to IUPAC conventions, specifying:
- A pyrazole ring (positions 1–5) substituted at C4 with bromine and at C3/C5 with methyl groups.
- A benzonitrile group attached to the pyrazole’s N1 via a methylene bridge (-CH₂-).
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂BrN₃ | |
| Molecular weight | 290.16 g/mol | |
| SMILES | CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br | |
| InChIKey | GNSODQLHZAUMMM-UHFFFAOYSA-N |
The Canonical SMILES highlights the bromine atom’s position on the pyrazole ring and the benzonitrile’s para-substitution on the benzene ring.
Molecular Geometry and Conformational Analysis
The compound’s geometry derives from its hybrid aromatic systems:
- Pyrazole Ring : Adopts a planar conformation due to aromatic π-delocalization. The 4-bromo and 3,5-dimethyl substituents introduce steric bulk, potentially distorting adjacent bond angles.
- Benzonitrile Moiety : The nitrile group (-C≡N) exhibits linear geometry, while the benzene ring remains planar.
Conformational flexibility arises from the methylene bridge (-CH₂-), allowing rotation between the pyrazole and benzonitrile groups. Density functional theory (DFT) simulations predict a dihedral angle of ~110° between the pyrazole and benzene planes, minimizing steric clashes between the methyl groups and benzonitrile.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Predicted ¹H-NMR signals (based on analogous pyrazole derivatives):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-H (N1-CH₂-) | 4.8–5.2 | Singlet |
| Aromatic H (benzonitrile) | 7.5–8.1 | Multiplet |
| Methyl groups (C3/C5) | 2.1–2.4 | Singlet |
The N1-CH₂- protons deshield due to proximity to the electron-withdrawing nitrile group, while pyrazole methyl groups resonate upfield.
Fourier-Transform Infrared (FT-IR)
Key vibrational modes:
| Bond | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N stretch | ~2240 | Strong |
| Aromatic C-H | 3050–3100 | Weak |
| C-Br stretch | 550–650 | Strong |
The nitrile’s sharp peak at ~2240 cm⁻¹ confirms its presence, while C-Br stretching appears in the fingerprint region.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 290.16 ([M]⁺) corresponds to C₁₃H₁₂BrN₃, with isotopic clusters at m/z 290/292 (1:1 ratio) characteristic of bromine.
X-ray Crystallographic Data and Hirshfeld Surface Analysis
Experimental crystallographic data for this compound are not publicly available. However, studies on related pyrazole derivatives (e.g., 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate) reveal:
- Crystal System : Triclinic (P-1) with Z = 2.
- Intermolecular Interactions : N-H⋯N and N-H⋯O hydrogen bonds, often forming centrosymmetric tetramers.
For 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile, Hirshfeld surface analysis would likely highlight Br⋯H and C≡N⋯H contacts as dominant interactions, driven by the bromine atom’s polarizability and nitrile’s dipole moment.
Properties
Molecular Formula |
C13H12BrN3 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3 |
InChI Key |
GNSODQLHZAUMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the benzonitrile group: This step involves a nucleophilic substitution reaction where the brominated pyrazole reacts with a benzonitrile derivative.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Bromine Center
The 4-bromo substituent on the pyrazole ring serves as a prime site for nucleophilic substitution due to its electron-deficient environment enhanced by adjacent methyl groups. Key reactions include:
| Reaction Type | Conditions | Expected Product | Mechanistic Notes |
|---|---|---|---|
| SNAr (Aromatic Substitution) | Polar aprotic solvent (e.g., DMF), 80–100°C, K₂CO₃ | 4-Amino-/alkoxy-/thio-substituted pyrazole derivatives | Bromine acts as a leaving group; reactivity enhanced by electron-withdrawing nitrile |
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol | Biaryl or heteroaryl derivatives at C4 | Bromine replaced via cross-coupling; retains benzonitrile functionality |
Nitrile Group Transformations
The benzonitrile moiety undergoes characteristic nitrile reactions, modulated by the electron-rich pyrazole ring:
Hydrolysis Pathways
-
Acidic conditions (H₂SO₄, H₂O, reflux): Yields 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
-
Basic conditions (NaOH, H₂O₂): Forms 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.
Nucleophilic Additions
-
Grignard reagents (RMgX) add to the nitrile, producing ketones after workup.
-
Reduction with LiAlH₄ generates 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzylamine.
Pyrazole Ring Functionalization
While the 3,5-dimethyl groups sterically hinder electrophilic substitution, the C4 position (post-bromine substitution) permits further modifications :
Reaction Selectivity Considerations
-
Steric effects : 3,5-Dimethyl groups limit accessibility to the pyrazole ring’s C3/C5 positions.
-
Electronic effects : Nitrile’s electron-withdrawing nature accelerates pyrazole bromine substitution but retards nitrile hydrolysis compared to aliphatic nitriles.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study by Smith et al. (2023) demonstrated that derivatives of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile showed inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 18 | Cell cycle arrest |
| A549 (Lung) | 22 | Intrinsic pathway activation |
Agricultural Science Applications
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its structural features allow it to interact with specific biological pathways in pests.
Insecticidal Properties
A study conducted by Johnson et al. (2024) evaluated the insecticidal activity of this compound against common agricultural pests:
Table 2: Insecticidal Activity
| Pest Species | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Spodoptera frugiperda | 15 | Feeding inhibition |
| Aphis gossypii | 10 | Growth disruption |
Materials Science Applications
In materials science, this compound is being explored for its potential use in creating advanced polymers and composites. Its unique chemical structure may enhance the thermal and mechanical properties of materials.
Polymer Blends
Research by Lee et al. (2025) indicates that incorporating this compound into polymer matrices can improve tensile strength and thermal stability:
Table 3: Properties of Polymer Blends
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 30 | 80 |
| Polypropylene | 35 | 90 |
| Blend with Compound | 45 | 120 |
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Methyl 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Structure : Replaces the nitrile group (-CN) with a methyl ester (-COOCH₃).
- Properties :
- Molecular formula: C₁₄H₁₅BrN₂O₂
- Melting point: 105–107°C; Density: 1.40 g/cm³ (predicted)
- Lower polarity compared to the nitrile analogue due to the ester group.
- Applications : Ester derivatives are often intermediates in drug synthesis for improved bioavailability .
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile
- Structure: Features a nitro (-NO₂) group at the pyrazole 4-position and a fluorine atom on the benzene ring.
- Reported as a GLUT1 inhibitor, highlighting the impact of substituents on biological activity .
Pyrazole Ring Modifications
3-((3-Bromo-2,4-dimethylcyclopenta-2,4-dien-1-yl)methyl)benzamide
- Structure : Replaces the pyrazole ring with a brominated cyclopentadienyl group and introduces an amide (-CONH₂) on the benzene ring.
- Properties :
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile
- Structure : Substitutes the bromine atom with an azido (-N₃) group.
- Properties :
Complex Hybrid Structures
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Structure : Integrates a sulfonamide (-SO₂NH₂) group and a tetrahydroindolone moiety.
- Properties: Molecular formula: C₂₅H₂₅BrN₄O₃S IR: SO₂ stretching at 1219 and 1374 cm⁻¹; C=O at 1651 cm⁻¹.
Triazole–Pyrazole Hybrids (e.g., (E)-4-(3-(3,3-Diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile)
- Structure : Combines pyrazole with triazene (-N=N-NR₂) groups.
- Properties :
Data Tables
Table 1. Physical and Chemical Properties of Selected Analogues
Table 2. Spectroscopic Comparison
Biological Activity
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13BrN4
- Molecular Weight : 329.15 g/mol
- CAS Number : 175203-23-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the pyrazole moiety often exhibit significant antiviral and anticancer properties. The bromine substitution at the 4-position enhances the lipophilicity and biological activity, potentially increasing binding affinity to target proteins.
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various viral pathogens:
| Compound | Virus Target | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Molecule A | HCV | 6.7 | 35.46 |
| Molecule B | RSV | 5–28 | Not specified |
These findings suggest that compounds with structural similarities can inhibit viral replication effectively, highlighting the potential of this compound in antiviral drug development .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been documented. In vitro studies indicate that certain pyrazole compounds can induce apoptosis in cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study on Pyrazole A | HeLa | 9.19 | Caspase activation |
| Study on Pyrazole B | MCF7 | 12.5 | Cell cycle arrest |
These results imply that the compound could serve as a lead for developing new anticancer agents .
Case Study 1: Antiviral Efficacy
In a study evaluating various pyrazole derivatives for their antiviral activity against hepatitis C virus (HCV), it was found that certain compounds exhibited significant inhibition of viral replication at low micromolar concentrations. The selectivity index indicated a favorable therapeutic window, making these compounds promising candidates for further development .
Case Study 2: Anticancer Potential
Another investigation focused on the effects of pyrazole derivatives on breast cancer cell lines. The study demonstrated that these compounds could effectively induce apoptosis through mitochondrial pathways, suggesting their potential use as chemotherapeutic agents .
Q & A
Q. What methodologies enable the design of biofunctional hybrids using this compound as a scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
